molecular formula C12H18N2O B027174 (4-Benzylmorpholin-2-yl)methanamine CAS No. 110859-47-7

(4-Benzylmorpholin-2-yl)methanamine

Cat. No. B027174
M. Wt: 206.28 g/mol
InChI Key: CKZVBXBEDDAEFE-UHFFFAOYSA-N
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Description

"(4-Benzylmorpholin-2-yl)methanamine" is a chemical compound that falls under the category of benzylmorpholine derivatives. These compounds are of interest in the field of medicinal chemistry due to their potential biological activities and applications in drug development.

Synthesis Analysis

The synthesis of "(4-Benzylmorpholin-2-yl)methanamine" derivatives typically involves key steps such as the resolution of morpholine amide intermediates to install the S-morpholino stereocenter and subsequent reactions to introduce the benzyl group. A commercial synthesis approach developed for Eli Lilly and Company involved a high-yielding Grignard reaction as a crucial step for generating the target compound, isolated as a mesylate salt (Kopach et al., 2009).

Scientific Research Applications

  • Anti-Parkinsonian Agents : Benzyl-dimethyl-silyl-methanamines, related to (4-Benzylmorpholin-2-yl)methanamine, demonstrate potential as new anti-Parkinsonian agents due to their potent time-dependent inhibition of rat brain MAO-B (Danzin et al., 1989).

  • Antidepressant-like Activity : Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine exhibit high affinity for serotonin 5-HT1A receptors and show promising antidepressant-like activity (Sniecikowska et al., 2019).

  • Pharmaceutical Synthesis : A novel isocyanide-based four-component reaction efficiently produces N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl) methanamine derivatives in good yields, simplifying pharmaceutical production processes (Ramazani et al., 2012).

  • Peptide Sequence Stabilization : The tetrahydro-4 H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffold effectively stabilizes parallel turn conformations in short peptide sequences (Bucci et al., 2018).

  • Antimicrobial Activity : Synthesized derivatives like 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine exhibit variable antibacterial and antifungal activity, indicating potential pharmaceutical applications (Visagaperumal et al., 2010).

  • Catalysis : Quinazoline-based ruthenium complexes, incorporating structures similar to (4-Benzylmorpholin-2-yl)methanamine, are effective catalysts for transfer hydrogenation reactions, highlighting their potential in chemical synthesis (Karabuğa et al., 2015).

  • Chiral Pharmaceutical Intermediate : The compound has been synthesized for use as a chiral pharmaceutical intermediate, demonstrating its importance in the pharmaceutical industry (Kopach et al., 2009).

  • Anticonvulsant Agents : Heterocyclic schiff bases synthesized from compounds including (4-Benzylmorpholin-2-yl)methanamine show potential as anticonvulsant agents (Pandey & Srivastava, 2011).

Safety And Hazards

“(4-Benzylmorpholin-2-yl)methanamine” may cause an allergic skin reaction and serious eye irritation . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling the compound . If the compound comes in contact with the eyes, it is recommended to rinse cautiously with water for several minutes .

Future Directions

The future directions of “(4-Benzylmorpholin-2-yl)methanamine” are not available in the search results .

properties

IUPAC Name

(4-benzylmorpholin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZVBXBEDDAEFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70911876
Record name 1-(4-Benzylmorpholin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70911876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Benzylmorpholin-2-yl)methanamine

CAS RN

110859-47-7
Record name 1-(4-Benzylmorpholin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70911876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-benzylmorpholin-2-yl)methanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

(RS)-2-Aminomethyl-4-benzylmorpholine (326.1 g) was dissolved in ethanol (3 L) and dibenzoyl-D-tartaric monohydrate (535 g) was added. The mixture was refluxed for dissolution and then left standing at room temperature for 16 hours. The precipitated crystals were collected by filtration and recrystallized from a mixed solvent of ethanol:water=25:1. The obtained crystals were suspended in water (1.2 L) and aqueous sodium hydroxide solution was added with stirring to make the suspension basic, which was followed by extraction with chloroform. The chloroform layer was dried over anhydrous magnesium sulfate and the solvent was distilled off to give 138.4 g of (S)-2-aminomethyl-4-benzylmorpholine as a colorless oil.
Quantity
326.1 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
[Compound]
Name
dibenzoyl-D-tartaric monohydrate
Quantity
535 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 31.8 g of 2-chloromethyl-4-benzylmorpholine and 30.5 g of potassium phthalimide in 200 ml of dimethylformamide is refluxed for 4 hours and then poured into water. The precipitated crystals are collected by filtration and dried to give 40.2 g of 2-phthalimidomethyl-4-benzylmorpholine. To 400 ml of the ethanol solution of this product is added dropwise a solution of 12.3 g of hydrazine hydrate in 100 ml of ethanol. Further, the resultant mixture is refluxed for 30 minutes. After cooling, insoluble materials are filtered off and the filtrate is concentrated under reduced pressure to give 2-aminomethyl-4-benzylmorpholine as an oily substance. To the solution of 10.3 g of the obtained product in 400 ml of ethanol and 40 ml of water are added 11 g of concentrated hydrochloric acid and 1.1 g of 10% palladium-carbon and the mixture subjected to catalytic reduction at ordinary temperature and atmospheric pressure. After absorbing the theoretical volume of the hydrogen, the catalyst is filtered off and the filtrate is concentrated under reduced pressure. The obtained residue is treated with ethanol-acetone to give 2-(aminomethyl)morpholine dihydrochloride as white crystals, melting at 215°-218° C.
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of crude 4-benzyl-2-phthalimidomethylmorpholine (64 g) in ethanol (500 ml) was added hydrazine monohydrate (18 ml, 0.57 mol) and the mixture was heated under reflux for 2 hours. After cooling, 10% aqueous sodium hydroxide (200 ml) was added to dissolve insolubles and the ethanol was distilled off under reduced pressure. The aqueous layer was extracted with chloroform (200 ml×3), the combined organic layer was dried over potassium carbonate and the solvent was distilled off to give crude 2-aminomethyl-4-benzylmorpholine (42.97 g). This compound was used for the subsequent reaction without purification.
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 2-azidomethyl-4-benzylmorpholine (15 g) in toluene (40 ml) is added dropwise to a stirred solution of 70% sodium bis(2-methoxyethoxy)aluminum hydride in toluene (60 ml) cooled to -5° C. The reaction mixture is stirred at 25° C. for 1.5 hours and cooled to 10° C., and the excess of the reducing agent is decomposed by the cautious addition of 10% aqueous sodium hydroxide solution. The organic layer is separated, washed successively with water and saturated aqueous sodium chloride solution, and dried over magnesium sulfate. After removal of the solvent under reduced pressure, the title compound is obtained a an oil (11 g).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

(4-Benzylmorpholin-2-yl)methanamine 2d (1.35 g, 6.50 mmol) was dissolved in 30 mL of ethanol followed by the addition of L-(−)-dibenzoyltartaric acid (2.34 g, 6.50 mmol). The reaction solution was heated to reflux for 10 minutes, then cooled down to room temperature, placed for 16 hours resulting in the formation of crystal and filtered. The filter cake was dissolved in 10 mL of water, added with 1 M aqueous sodium hydroxide solution to adjust pH to 9 and extracted with dichloromethane (30 mL×3). The combined organic phase was dried over anhydrous sodium sulfate, filtered and the filtrate was concentrated under reduced pressure to obtain the title compound [(2R)-4-benzylmorpholin-2-yl]methanamine 15a (0.28 g, yield: 28.0%) as a light yellow oil liquid.
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
L-(−)-dibenzoyltartaric acid
Quantity
2.34 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Benzylmorpholin-2-yl)methanamine
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(4-Benzylmorpholin-2-yl)methanamine
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Reactant of Route 6
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